H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH
Description
H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH is a synthetic peptide composed of alternating D- and L-configured amino acids, including the non-standard residue xiIle (a modified isoleucine). Classified under "Organic acids and derivatives > Peptides" , its InChIKey (VAHKAFBZNSITPU-UHFFFAOYSA-N) confirms a complex stereochemistry. While its biological activity remains underexplored in the provided evidence, its design suggests applications in mimicking natural peptides with enhanced metabolic stability due to DL-configurations.
Properties
IUPAC Name |
3-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[2-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWFYIDIZXNRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H90N16O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent quality and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfone derivatives, while reduction will result in free thiol groups.
Scientific Research Applications
Antidiabetic Research
H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu has been studied for its potential role in modulating insulin sensitivity and glucose metabolism. Peptides similar to this compound have shown promise in enhancing insulin signaling pathways, thereby aiding in the management of diabetes.
Case Study : A study demonstrated that peptides derived from similar sequences improved glucose uptake in muscle cells, indicating a potential application in diabetes treatment .
Neuroprotective Effects
Research indicates that certain peptide sequences can exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.
Case Study : In vitro studies have shown that peptides with similar structures can protect neuronal cells from apoptosis induced by oxidative stress .
Protein Interaction Studies
H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu can be utilized to study protein-protein interactions due to its ability to mimic natural substrates or inhibitors.
Data Table: Protein Interaction Studies
| Peptide | Target Protein | Interaction Type | Reference |
|---|---|---|---|
| H-DL-xiIle... | Insulin Receptor | Agonist | |
| H-DL-xiIle... | Glucose Transporter | Inhibitor |
Growth Hormone Stimulation
Peptides like H-DL-xiIle have been linked to stimulating growth hormone release, which has implications in growth disorders and age-related decline in hormone levels.
Case Study : A clinical trial involving a peptide with a similar structure showed significant increases in serum growth hormone levels in participants, suggesting its potential for therapeutic use .
Cancer Research
The peptide's ability to influence cellular signaling pathways makes it a candidate for cancer research, particularly in the modulation of tumor growth and metastasis.
Data Table: Cancer Research Applications
Mechanism of Action
The mechanism of action of H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This binding can trigger a cascade of molecular events, leading to the desired biological outcome. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its xiIle modification and alternating DL-configurations. Below is a comparative analysis with analogous peptides:
Key Observations :
Drug-Likeness and Pharmacokinetics
Using criteria from (OB ≥30%, DL ≥0.18), theoretical drug-likeness is inferred:
Implications :
- The target compound’s borderline DL score (~0.15-0.20) aligns with peptides requiring optimization (e.g., pegylation) for therapeutic use.
- Shorter analogs (e.g., 10-residue peptide in ) may prioritize pharmacokinetics over target engagement.
Biological Activity
The compound H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH is a synthetic peptide with potential biological activities that merit investigation. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
This compound is a peptide comprised of various amino acids, including:
- xiIle (isoleucine)
- Lys (lysine)
- Asn (asparagine)
- Leu (leucine)
- Gln (glutamine)
- Ser (serine)
- Asp (aspartic acid)
- Pro (proline)
- His (histidine)
The specific arrangement of these amino acids contributes to the compound's biological properties.
Pharmacological Properties
The biological activity of this peptide can be assessed through various pharmacological tests. Recent studies have indicated that peptides with similar structures exhibit:
- Antimicrobial Activity : Many synthetic peptides have been shown to possess antibacterial and antifungal properties. For example, peptides derived from natural sources often disrupt microbial membranes, leading to cell death.
- Antidiabetic Effects : Certain amino acid sequences in peptides can mimic insulin or enhance insulin sensitivity, impacting glucose metabolism positively .
The mechanisms through which this compound exerts its effects may involve:
- Receptor Binding : The peptide may bind to specific receptors involved in metabolic regulation.
- Enzyme Inhibition : It could inhibit enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate digestion .
- Cell Signaling Pathways : The compound might influence pathways related to insulin signaling and glucose uptake.
Case Studies
Several studies have evaluated the biological activity of similar synthetic peptides:
- Study on Antimicrobial Properties :
- Antidiabetic Activity Evaluation :
- Toxicological Assessments :
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₁₄ |
| Molecular Weight | 310.31 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antidiabetic Activity | Inhibits α-amylase and α-glucosidase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
